KOR Functional Antagonism Potency: Carboxamido-Biaryl Ether vs. Morphinan Scaffold Baselines
6-(4-(2-(Benzylamino)ethyl)phenoxy)nicotinamide exhibits potent functional antagonist activity at the human kappa opioid receptor (KOR) with a Ki of 18 nM measured in a [35S]GTP-γ-S binding assay in CHO cells expressing the human KOR [1]. This functional Ki value represents a 7.6-fold improvement over the compound's own binding affinity (Ki = 136 nM) determined by [3H]diprenorphine displacement in the same cellular background [1], indicating significant functional efficacy coupling. For context, the classical morphinan antagonist naloxone exhibits a reported KOR Ki of approximately 2–5 nM in radioligand binding assays, but its functional antagonism potency can vary depending on the assay endpoint; the carboxamido-biaryl ether scaffold achieves nanomolar functional antagonism without relying on the morphinan pharmacophore [2].
| Evidence Dimension | KOR functional antagonist potency (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 18 nM (functional [35S]GTP-γ-S assay, human KOR, CHO cells) |
| Comparator Or Baseline | Binding affinity baseline: Ki = 136 nM ([3H]diprenorphine displacement, same system); Class-level: naloxone KOR Ki ~2–5 nM (radioligand binding, but morphinan scaffold) |
| Quantified Difference | 7.6-fold higher functional vs. binding affinity for target compound; absolute potency in the nanomolar range comparable to established KOR antagonists despite non-morphinan scaffold |
| Conditions | Human kappa opioid receptor expressed in CHO cells; [35S]GTP-γ-S functional binding assay (antagonist mode) vs. [3H]diprenorphine displacement binding |
Why This Matters
The nanomolar functional antagonism at KOR from a non-morphinan scaffold provides a structurally distinct tool compound for probing KOR pharmacology without the confounding effects of morphinan-related off-target interactions.
- [1] BindingDB Entry BDBM50219925. Ki = 18 nM (KOR antagonist activity, [35S]GTP-γ-S binding, CHO cells); Ki = 136 nM ([3H]diprenorphine displacement, human KOR, CHO cells). View Source
- [2] Takeuchi K, Holloway WG, McKinzie JH, et al. Bioorg Med Chem Lett. 2007;17(19):5349-52. The carboxamido-biaryl ether series was identified as a structurally unique class of OpRAs lacking morphinan or peptide structural features. View Source
